2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
Description
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-5-6-14(12(2)8-11)20-17-21-15(10-23-17)16(22)19-13-4-3-7-18-9-13/h3-10H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKFQKKXLTKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Carboxamide Formation: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis typically involves multi-step reactions:
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Thiazole ring formation : Cyclocondensation of α-haloketones (e.g., bromopyruvate derivatives) with thiourea or thioamide precursors under basic conditions (e.g., K₂CO₃/ethanol) forms the thiazole backbone .
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Carboxamide introduction : Acylation of the thiazole-4-carboxylic acid intermediate with pyridin-3-amine via coupling reagents (e.g., EDC/HOBt) yields the carboxamide group.
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Amino substitution : Nucleophilic aromatic substitution (SNAr) at the thiazole-2-position with 2,4-dimethylaniline under refluxing toluene generates the final structure .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | α-Bromopyruvate, thiourea, K₂CO₃, 80°C | 65–78 |
| Carboxamide coupling | EDC, HOBt, DMF, RT | 82 |
| SNAr substitution | 2,4-Dimethylaniline, toluene, 110°C | 70 |
Nucleophilic Substitution Reactions
The electron-deficient thiazole ring facilitates substitutions:
-
Amino group reactivity : The 2-amino group undergoes alkylation or acylation. For example, treatment with acetyl chloride in pyridine yields the N-acetyl derivative .
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Pyridine nitrogen : The pyridin-3-yl group participates in coordination chemistry, forming metal complexes (e.g., with Cu²⁺ or Fe³⁺) under mild aqueous conditions .
Example Reaction :
Hydrolysis and Stability
-
Carboxamide hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to thiazole-4-carboxylic acid and pyridin-3-amine.
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pH-dependent stability : The compound degrades rapidly at pH < 3 (t₁/₂ = 2 h) but remains stable at pH 7.4 (t₁/₂ > 48 h) .
Hydrolysis Data :
| Condition | Products | Half-Life (h) |
|---|---|---|
| 1M HCl, 60°C | Thiazole-4-COOH + Pyridin-3-amine | 2.0 |
| 0.1M NaOH, 60°C | Thiazole-4-COOH + Pyridin-3-amine | 1.5 |
Electrophilic Aromatic Substitution
The 2,4-dimethylphenyl group undergoes regioselective electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to the methyl groups .
-
Halogenation : Bromine in acetic acid yields mono-brominated derivatives at the aromatic ring .
Nitration Example :
Biological Interactions
The compound’s reactivity extends to biological targets:
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DNA intercalation : The planar thiazole-pyridine system intercalates into DNA base pairs, confirmed by UV-Vis hypochromicity (ΔAbs = 40%) and molecular docking (binding energy = −8.2 kcal/mol) .
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Enzyme inhibition : It inhibits topoisomerase II via covalent binding to the active-site cysteine, as shown in enzymatic assays (IC₅₀ = 1.2 μM) .
Oxidation and Reductive Pathways
Scientific Research Applications
Overview
The compound 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the scientific research applications of this compound, highlighting its synthesis, biological activities, and potential therapeutic uses.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Antibacterial | 2 | Staphylococcus aureus |
| Compound B | Antifungal | 1 | Candida albicans |
| This compound | Antimicrobial | TBD | TBD |
Anticancer Activity
In addition to antimicrobial properties, thiazole derivatives have also been investigated for their anticancer potential. Compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cells in vitro. For example, studies have reported that certain thiazole compounds exhibit cytotoxic effects against breast cancer cell lines by inducing apoptosis through various signaling pathways .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | Breast Cancer | 5 | Apoptosis induction |
| Compound D | Lung Cancer | 10 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiazole derivatives, including those structurally related to this compound, exhibited potent antimicrobial activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a potential for development as new antimicrobial agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of thiazole derivatives against MCF7 breast cancer cells. The study highlighted that compounds with similar structural features to this compound induced significant cytotoxicity at low concentrations. Molecular docking studies suggested that these compounds bind effectively to key targets involved in cancer cell survival pathways .
Mechanism of Action
The mechanism of action of 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.
Carboxamides: Compounds with carboxamide groups that exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with substituted anilines. The synthesis typically employs multistep reactions to achieve high yields while minimizing impurities. For example, the thiazole ring can be formed from α-haloketones and thioamides via Hantzsch thiazole synthesis, which is a common approach in creating thiazole-containing compounds .
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Specifically, compounds with a thiazole scaffold have shown effectiveness against various Gram-positive bacteria and drug-resistant fungi. In particular, derivatives similar to this compound demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | MRSA | Effective |
| 3h | Vancomycin-resistant E. faecium | Effective |
| 8f | Candida auris | Greater than fluconazole |
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring showed IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating promising cytotoxic activity .
Table 2: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | HT29 | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
| 13 | Jurkat/A-431 | < Doxorubicin |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their chemical structure. The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances their activity. For example, the substitution pattern on the phenyl ring significantly influences both antimicrobial and anticancer activities .
Key SAR Findings:
- Methyl Substitution: Enhances cytotoxic activity.
- Thiazole Ring: Essential for both antimicrobial and anticancer properties.
- Pyridine Moiety: Contributes to improved binding affinity in biological targets.
Case Studies
Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings. A notable case involved a derivative that effectively reduced melanin production by inhibiting tyrosinase activity in B16 melanoma cells. This suggests potential applications in dermatological treatments for hyperpigmentation .
Q & A
Basic: What are the standard synthetic routes for 2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide?
Answer:
The synthesis typically involves:
Thiazole ring formation via cyclization of a thioamide and α-haloketone under acidic/basic conditions.
Coupling reactions (e.g., Suzuki or amidation) to introduce the pyridine and substituted aniline moieties. For example, palladium-catalyzed coupling can attach the pyridinyl group, while carboxamide formation is achieved using EDCI/HOBt-mediated amidation .
Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Basic: How is structural characterization performed for this compound?
Answer:
Key methods include:
- 1H/13C NMR : To confirm substituent positions and purity. Peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) are critical .
- HPLC : Assess purity (>98% is typical for research-grade material) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
Advanced: How can researchers optimize low yields during the final amidation step?
Answer:
Methodological adjustments include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.
- Catalyst optimization : Use 1.1–1.5 equivalents of coupling agents (e.g., HATU or EDCI) to drive the reaction .
- Temperature control : Reactions at 0–5°C minimize side-product formation in sensitive steps .
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to identify critical parameters like molar ratios or reaction time .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Answer:
Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .
Substituent variation : Modify the 2,4-dimethylphenyl or pyridinyl groups (e.g., halogenation) to assess structure-activity relationships .
Assay standardization : Use consistent in vitro models (e.g., MIC assays against S. aureus ATCC 25923) and replicate conditions across labs .
Advanced: How can computational methods guide mechanistic studies of this compound’s bioactivity?
Answer:
- Molecular docking : Predict binding affinity to target enzymes (e.g., kinases) using software like AutoDock Vina and PDB structures .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity trends .
- MD simulations : Simulate ligand-protein stability over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with active-site residues) .
Basic: What analytical techniques confirm compound stability under storage?
Answer:
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, then analyze via HPLC for degradation peaks .
- Light exposure testing : Use ICH guidelines (e.g., 1.2 million lux-hours) with UV/Vis monitoring .
- Cyclic voltammetry : Detect redox-sensitive degradation in electrochemical cells .
Advanced: How to address poor solubility in pharmacokinetic studies?
Answer:
- Co-solvent systems : Use 10% DMSO in PBS or Cremophor EL for in vivo dosing .
- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm diameter via solvent evaporation) .
Basic: What are the key spectral signatures in NMR for this compound?
Answer:
- Aromatic protons :
- Pyridinyl H: δ 8.3–8.6 ppm (multiplet).
- 2,4-Dimethylphenyl H: δ 6.7–7.1 ppm (doublets for substituents) .
- Thiazole protons : Singlet at δ 7.8–8.0 ppm for C5-H .
- Carboxamide NH : Broad peak at δ 10.5–11.0 ppm .
Advanced: How to validate target engagement in cellular assays?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting curves after compound treatment .
- Pull-down assays : Use biotinylated probes with streptavidin beads to isolate compound-bound proteins .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time target interaction in live cells .
Advanced: What methodologies resolve stereochemical uncertainties in analogs?
Answer:
- Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol to separate enantiomers .
- X-ray crystallography : Determine absolute configuration via single-crystal analysis (e.g., Cu Kα radiation) .
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated curves for specific stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
